

# An In-depth Technical Guide to 1H-Indole-3-ethanol, 2,3-dihydro-

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## Compound of Interest

Compound Name: 1H-Indole-3-ethanol, 2,3-dihydro-

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **1H-Indole-3-ethanol, 2,3-dihydro-**, a saturated derivative of the neuroactive compound tryptophol. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data for its unsaturated analog, 1H-Indole-3-ethanol (tryptophol), to provide a contextual reference for researchers. The guide details established synthetic protocols, particularly the catalytic hydrogenation of tryptophol, and discusses the stereochemical aspects of the molecule. While information on the direct biological activity and signaling pathways of **1H-Indole-3-ethanol, 2,3-dihydro-** is not currently available in published literature, a brief overview of the pharmacological significance of the broader class of 2,3-dihydroindole derivatives is included to highlight potential areas of investigation.

## Chemical Properties

Quantitative experimental data on the physicochemical properties of **1H-Indole-3-ethanol, 2,3-dihydro-** are not extensively reported in the literature. The following table summarizes the available information. For comparative purposes, the well-characterized properties of the parent compound, 1H-Indole-3-ethanol (tryptophol), are also provided. Researchers should exercise caution when using tryptophol data as a proxy.

Table 1: Physicochemical Properties

Property	1H-Indole-3-ethanol, 2,3-dihydro-	1H-Indole-3-ethanol (Tryptophol) - Reference
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	C <sub>10</sub> H <sub>11</sub> NO[1]
Molecular Weight	163.22 g/mol	161.20 g/mol [1]
CAS Number	40118-09-0[2]	526-55-6[1]
Melting Point	Data not available	59 °C[3]
Boiling Point	Data not available	357.8 °C (estimated)[4]
Solubility	Data not available	Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[5]

## Synthesis and Experimental Protocols

The primary route for the synthesis of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol is through the catalytic hydrogenation of 2-(1H-indol-3-yl)ethanol (tryptophol)[6].

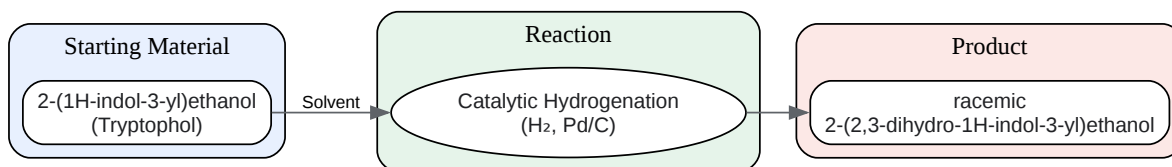
### Experimental Protocol: Catalytic Hydrogenation of Tryptophol

This protocol is based on the methodology described in the literature for the synthesis of 2,3-dihydroindole derivatives[6][7].

- Materials:
  - 2-(1H-indol-3-yl)ethanol (Tryptophol)
  - Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
  - Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
  - Hydrogen gas (H<sub>2</sub>)

- Filtration agent (e.g., Celite)
- Apparatus:
  - Hydrogenation reactor (e.g., Parr hydrogenator)
  - Reaction flask
  - Magnetic stirrer
  - Filtration apparatus
- Procedure:
  - Dissolve 2-(1H-indol-3-yl)ethanol in a suitable solvent in the reaction flask.
  - Carefully add the Pd/C catalyst to the solution.
  - Place the flask in the hydrogenation reactor.
  - Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
  - Pressurize the reactor with hydrogen gas to the desired pressure.
  - Stir the reaction mixture at room temperature or with gentle heating.
  - Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  - Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
  - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
  - Wash the filter cake with the solvent.
  - Concentrate the filtrate under reduced pressure to yield the crude 2-(2,3-dihydro-1H-indol-3-yl)ethanol.

- Purify the crude product using column chromatography on silica gel if necessary.

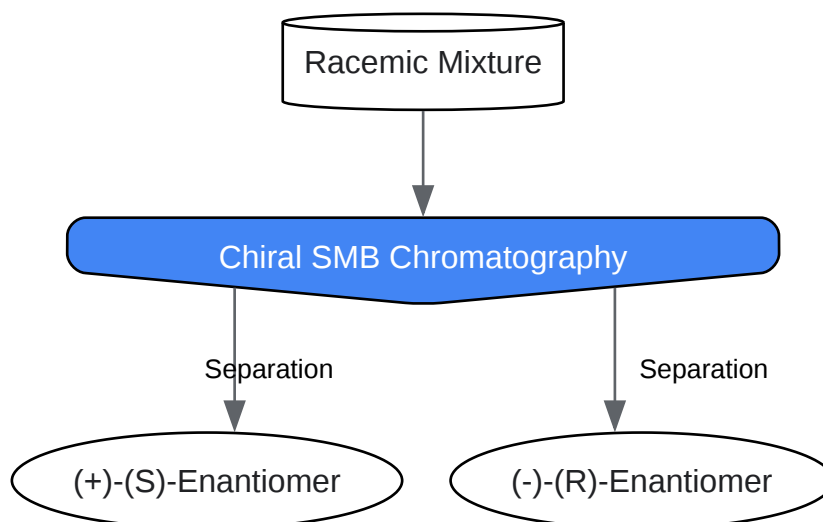


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Synthesis of racemic **1H-Indole-3-ethanol, 2,3-dihydro-**.

## Enantiomeric Separation

The racemic mixture of 2-(2,3-dihydro-1H-indol-3-yl)ethanol can be resolved into its single enantiomers using chiral simulated moving bed (SMB) chromatography. The (+)-enantiomer has been determined to have the (S) configuration through single-crystal X-ray analysis[6].



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Enantiomeric separation workflow.

## Spectroscopic Characterization

Specific spectroscopic data for **1H-Indole-3-ethanol, 2,3-dihydro-** is not readily available in the public domain. The following tables provide the spectroscopic data for the unsaturated analog, 1H-Indole-3-ethanol (tryptophol), for reference purposes.

Table 2: Reference <sup>1</sup>H NMR Data for Tryptophol (CDCl<sub>3</sub>)[8]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.10	br s	1H	NH
7.63	d	1H	Ar-H
7.37	d	1H	Ar-H
7.19	t	1H	Ar-H
7.11	t	1H	Ar-H
7.03	s	1H	Ar-H
3.88	t	2H	-CH <sub>2</sub> -OH
2.98	t	2H	Ar-CH <sub>2</sub> -

Table 3: Reference <sup>13</sup>C NMR Data for Tryptophol (CDCl<sub>3</sub>)[8]

Chemical Shift (ppm)
136.4
127.4
122.2
122.1
119.4
118.8
112.4
111.2
62.6
28.7

Table 4: Reference IR and MS Data for Tryptophol

Spectroscopic Method	Key Peaks/Signals
FT-IR (KBr)	~3400 cm <sup>-1</sup> (N-H stretch), ~3300 cm <sup>-1</sup> (O-H stretch), ~2930 cm <sup>-1</sup> (C-H stretch), ~1450 cm <sup>-1</sup> (aromatic C=C stretch)
Mass Spectrometry (EI)	m/z 161 (M <sup>+</sup> ), 144, 130 (base peak)[9]

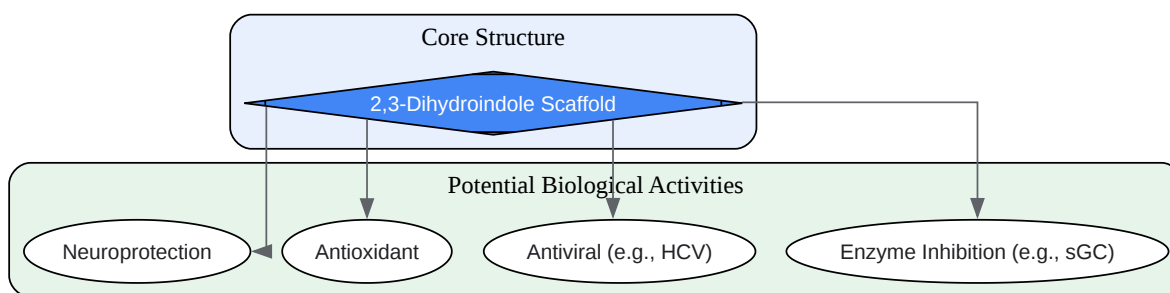
## Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with **1H-Indole-3-ethanol, 2,3-dihydro-**. However, the 2,3-dihydroindole (indoline) scaffold is a common motif in a variety of biologically active compounds.

Derivatives of 2,3-dihydroindole have been investigated for a range of pharmacological activities, including:

- Neuroprotective and Antioxidant Properties: Some 2,3-dihydroindole derivatives are being explored for their potential in treating neurodegenerative diseases[10][11].
- Antiviral Activity: Certain indoline derivatives have shown promise as inhibitors of the Hepatitis C virus (HCV)[12].
- Enzyme Inhibition: Tricyclic dihydroindole derivatives have been identified as inhibitors of soluble guanylate cyclase (sGC)[7].

It is important to emphasize that these activities are associated with the broader class of 2,3-dihydroindole derivatives and not specifically with **1H-Indole-3-ethanol, 2,3-dihydro-**. Further research is required to determine the specific biological profile of this compound.



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Potential activities of the 2,3-dihydroindole scaffold.

## Conclusion

**1H-Indole-3-ethanol, 2,3-dihydro-** is a synthetically accessible derivative of tryptophol. While its synthesis and stereochemistry have been described, there is a notable lack of comprehensive data on its physicochemical properties, spectroscopic characterization, and biological activity. This guide has compiled the available information and provided data for the parent compound, tryptophol, as a reference. The known biological activities of the broader 2,3-dihydroindole class of compounds suggest that **1H-Indole-3-ethanol, 2,3-dihydro-** may be a valuable molecule for further investigation in drug discovery and development. Future research

should focus on the full characterization of this compound and the exploration of its potential pharmacological profile.

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